molecular formula C10H5BrClNO2 B12222046 3-bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione CAS No. 72000-69-2

3-bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B12222046
CAS No.: 72000-69-2
M. Wt: 286.51 g/mol
InChI Key: WACKAKJEEBYGON-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3-bromo-1-(3-chlorophenyl)- is a heterocyclic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 3rd position and a chlorophenyl group at the 1st position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 3-bromo-1-(3-chlorophenyl)- typically involves the bromination of 1H-pyrrole-2,5-dione followed by the introduction of the chlorophenyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform. The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 3-bromo-1-(3-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3-bromo-1-(3-chlorophenyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3-bromo-1-(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1H-Pyrrole-2,5-dione, 3-bromo-1-(4-chlorophenyl)-
  • 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)-
  • 1H-Pyrrole-2,5-dione, 3-bromo-1-(3-fluorophenyl)-

Comparison: Compared to similar compounds, 1H-Pyrrole-2,5-dione, 3-bromo-1-(3-chlorophenyl)- is unique due to the specific positioning of the bromine and chlorophenyl groups, which can influence its reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications.

Properties

CAS No.

72000-69-2

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

3-bromo-1-(3-chlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H5BrClNO2/c11-8-5-9(14)13(10(8)15)7-3-1-2-6(12)4-7/h1-5H

InChI Key

WACKAKJEEBYGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C2=O)Br

Origin of Product

United States

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